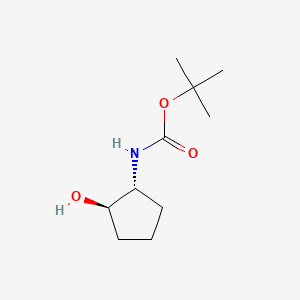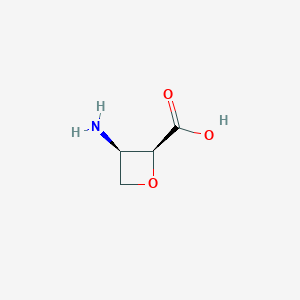
blasticidin A
Overview
Description
Blasticidin A is a derivative of the antibiotic blasticidin S, which is produced by the bacterium Streptomyces griseochromogenes. It exhibits potent antifungal and cytotoxic properties. Unlike its parent compound, blasticidin A shows strong inhibitory activity towards aflatoxin production by Aspergillus parasiticus without significant toxicity to mice when administered orally. The structure of blasticidin A, characterized by NMR and chemical degradation experiments, is a tetramic acid derivative with a highly oxygenated long alkyl chain, similar to aflastatin A (Sakuda et al., 2000).
Synthesis Analysis
The synthesis of blastidic acid, a component amino acid in blasticidin S (and by extension, related to blasticidin A), has been achieved through methods starting from α,γ-diaminobutyric acid. The synthesis involves elongation of the carbon chain of the starting amino acid, followed by N-methylation and amidination of an ω-amino group, demonstrating the complex synthetic routes required for components of these antibiotics (Nomoto & Shimoyama, 2001).
Molecular Structure Analysis
The crystal and molecular structure of blasticidin S hydrochloride pentahydrate, closely related to blasticidin A, has been solved, revealing an anti conformation for the nucleoside base and a half-chair conformation for the 2',3'-unsaturated pyranosyl sugar. This detailed structural analysis provides insight into the antibiotic functions common to blasticidin S and potentially blasticidin A, highlighting the division of hydrophilic and hydrophobic groups on opposite sides of the molecule (Swaminathan et al., 1981).
Chemical Reactions and Properties
Blasticidin S and its derivatives, including blasticidin A, exhibit unique chemical reactions, particularly in their interaction with copper ions. Blasticidin S binds efficiently to Cu(II) ions, potentially preventing DNA from metal-induced damage, a property that might extend to blasticidin A given their structural similarities. This interaction has implications for the use of blasticidin S in areas with serious copper contamination and suggests a protective role against metal toxicity (Stokowa-Sołtys & Jeżowska-Bojczuk, 2013).
Physical Properties Analysis
The physical properties of blasticidin A, isolated as a calcium-chelated compound, include a melting point of 165.5-166.5°C and specific UV absorption maxima in 50% methanol. These properties, alongside its specific optical rotation in pyridine, contribute to our understanding of blasticidin A's physicochemical characteristics, which are essential for its identification and purity assessment (Kono et al., 1968).
Chemical Properties Analysis
Blasticidin A's structure, characterized by multiple chiral centers and a complex molecular framework, indicates its chemical versatility and potential for interaction with biological systems. The inhibitory mechanism of blasticidin A on aflatoxin production, involving the specific targeting of fungal biosynthetic pathways, showcases its unique chemical properties. This mechanism is attributed to its ability to disrupt protein synthesis in fungi, a property potentially shared with its derivatives and closely related compounds (Yoshinari et al., 2010).
Scientific Research Applications
Application 1: Inhibition of Aflatoxin Production
- Summary of the Application: Blasticidin A, an antibiotic produced by Streptomyces, has been found to inhibit aflatoxin production without significantly inhibiting the growth of aflatoxin-producing fungi .
- Methods of Application: During the study, two-dimensional differential gel electrophoresis (2D-DIGE) was used to observe the effects of Blasticidin A on the abundances of ribosomal proteins in Saccharomyces cerevisiae . The antibiotic was also tested on Aspergillus parasiticus, a known aflatoxin producer .
- Results or Outcomes: The study found that Blasticidin A reduced the abundances of aflatoxin biosynthetic enzymes, suggesting that protein synthesis inhibitors could be useful in controlling aflatoxin production .
Application 2: Inhibition of Protein Synthesis
- Summary of the Application: Blasticidin A is known to inhibit protein synthesis in bacteria, eukaryotes, fungi, nematodes, and tumor cells .
- Methods of Application: The antibiotic works by blocking the hydrolysis of peptidyl-tRNA induced by release factors and inhibiting peptide bond formation . This prevents cells from producing new proteins through the translation of mRNA .
- Results or Outcomes: Due to its ability to inhibit protein synthesis, Blasticidin A is used as a selection agent in both mammalian and bacterial cells .
Application 3: Antifungal Agent in Agriculture
- Summary of the Application: Blasticidin S, a nucleoside antibiotic similar to Blasticidin A, was the first antibiotic exploited in agriculture worldwide . It has been used to suppress plant pathogens, especially against the rice blast disease .
- Methods of Application: The antibiotic is applied to crops to prevent the growth of harmful fungi .
- Results or Outcomes: The use of Blasticidin S has helped to control the spread of plant diseases and increase crop yields .
Application 4: Research Tool in Molecular Biology
- Summary of the Application: Blasticidin S is used as a selection agent in both mammalian and bacterial cells . This allows researchers to select for cells that have taken up foreign DNA, such as a plasmid or a transgene .
- Methods of Application: Cells are grown in the presence of Blasticidin S. Only those cells that have taken up the foreign DNA and express the resistance gene can survive .
- Results or Outcomes: This technique is widely used in molecular biology research, including the production of genetically modified organisms .
Application 5: Production of High-Value Molecules
- Summary of the Application: Blasticidin S has been used in research involving the unicellular organism Chlamydomonas reinhardtii, which is used for the production of high-value molecules or biofuels .
- Methods of Application: The antibiotic is used as a selection marker in the genetic modification of C. reinhardtii .
- Results or Outcomes: This research could lead to more efficient production methods for high-value molecules or biofuels .
Application 6: Antibiotic in Agriculture
- Summary of the Application: Blasticidin S, a nucleoside antibiotic similar to Blasticidin A, was the first antibiotic exploited in agriculture worldwide . It has been used to suppress plant pathogens, especially against the rice blast disease .
- Methods of Application: The antibiotic is applied to crops to prevent the growth of harmful fungi .
- Results or Outcomes: The use of Blasticidin S has helped to control the spread of plant diseases and increase crop yields .
Application 7: Research Tool in Molecular Biology
- Summary of the Application: Blasticidin S is used as a selection agent in both mammalian and bacterial cells . This allows researchers to select for cells that have taken up foreign DNA, such as a plasmid or a transgene .
- Methods of Application: Cells are grown in the presence of Blasticidin S. Only those cells that have taken up the foreign DNA and express the resistance gene can survive .
- Results or Outcomes: This technique is widely used in molecular biology research, including the production of genetically modified organisms .
Application 8: Production of High-Value Molecules
- Summary of the Application: Blasticidin S has been used in research involving the unicellular organism Chlamydomonas reinhardtii, which is used for the production of high-value molecules or biofuels .
- Methods of Application: The antibiotic is used as a selection marker in the genetic modification of C. reinhardtii .
- Results or Outcomes: This research could lead to more efficient production methods for high-value molecules or biofuels .
Safety And Hazards
Future Directions
Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics . This has made it possible to discover new nucleoside antibiotics by genome mining methods . A new natural product analog of blasticidin S has been identified, which exhibits up to 16-fold-improved potency against a range of laboratory and clinical bacterial strains .
properties
IUPAC Name |
1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSMETZVCGSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H107NO23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1186.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76169554 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)
![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)
